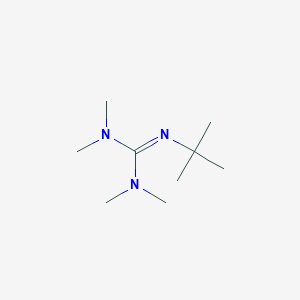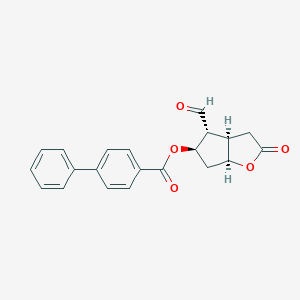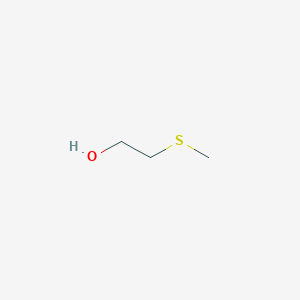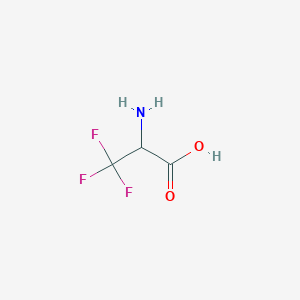
3,3,3-三氟-DL-丙氨酸
描述
3,3,3-Trifluoro-DL-alanine is a synthetic amino acid with the molecular formula CF3CH(NH2)CO2H It is characterized by the presence of three fluorine atoms attached to the alpha carbon, making it a trifluoromethyl-substituted alanine
科学研究应用
3,3,3-Trifluoro-DL-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex organic molecules.
Medicine: Its derivatives are investigated for potential therapeutic applications due to their ability to inhibit specific enzymes.
Industry: It is used in the study of trifluoroalanine as suicide substrates for enzyme inactivation.
作用机制
Target of Action
The primary target of 3,3,3-Trifluoro-DL-alanine is the alanine racemase . Alanine racemase is a group of PLP-dependent bacterial enzymes that catalyze the racemization of alanine, providing D-alanine for cell wall synthesis .
Mode of Action
3,3,3-Trifluoro-DL-alanine interacts with its target, alanine racemase, as a suicide substrate . The alanine racemase from Escherichia coli B has been shown to process DL isomers of beta-fluoroalanine as suicide substrates . This interaction results in the inactivation of the enzyme .
Biochemical Pathways
The action of 3,3,3-Trifluoro-DL-alanine affects the biochemical pathway of peptidoglycan synthesis . Peptidoglycan is a major component of the bacterial cell wall. The inactivation of alanine racemase disrupts the production of D-alanine, a crucial component of the peptidoglycan layer, thereby affecting the integrity of the bacterial cell wall .
Pharmacokinetics
It’s worth noting that 3,3,3-trifluoro-dl-alanine is a poor substrate for d-amino acid oxidase, the enzyme largely responsible for mammalian d-amino acid metabolism . This could potentially impact its bioavailability and distribution within the body.
Result of Action
The result of 3,3,3-Trifluoro-DL-alanine’s action is the inactivation of the alanine racemase enzyme . This inactivation disrupts the production of D-alanine, a crucial component of the peptidoglycan layer, thereby affecting the integrity of the bacterial cell wall . This disruption can lead to the death of the bacterial cell, making 3,3,3-Trifluoro-DL-alanine a potential antibacterial agent .
Action Environment
It’s worth noting that the compound is stable in human and mouse serum , suggesting that it may be stable in various physiological environments
生化分析
Biochemical Properties
3,3,3-Trifluoro-DL-alanine is known to interact with the enzyme alanine racemase, which is a PLP-dependent bacterial enzyme that catalyzes the racemization of alanine . The alanine racemase from Escherichia coli B has been shown to process DL isomers of beta-fluoroalanine as suicide substrates .
Cellular Effects
It is known that it can cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
The molecular mechanism of action of 3,3,3-Trifluoro-DL-alanine involves its interaction with the enzyme alanine racemase. It acts as a suicide substrate for this enzyme, leading to its inactivation . This interaction involves the formation of strong hydrogen bonds due to the trifluoromethyl group of 3,3,3-Trifluoro-DL-alanine .
Temporal Effects in Laboratory Settings
It is known that it should be stored at a temperature of 2-8°C
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-DL-alanine typically involves the use of trifluoropyruvate as a starting material. One common method is the reduction of ethyl trifluoropyruvate using reducing agents such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminum hydride (DIBAH), followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . Another approach involves the defluorinative N-silylation of N-p-methoxyphenyl hexafluoroacetone imine, which is then used as a synthon for the preparation of trifluoroalanine dipeptides .
Industrial Production Methods: Industrial production methods for 3,3,3-Trifluoro-DL-alanine are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and cost-effective starting materials.
化学反应分析
Types of Reactions: 3,3,3-Trifluoro-DL-alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with various functional groups.
相似化合物的比较
- 5,5,5-Trifluoro-DL-leucine
- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
- 2-Fluoro-DL-α-phenylglycine
- 3-(Trifluoromethyl)-DL-phenylglycine
Comparison: 3,3,3-Trifluoro-DL-alanine is unique due to its trifluoromethyl group attached to the alpha carbon, which imparts distinct chemical properties compared to other fluorinated amino acids. This structural feature makes it particularly useful as a mechanism-based inactivator of enzymes, a property not commonly observed in other similar compounds .
属性
IUPAC Name |
2-amino-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQKIDUCWWIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17463-43-3 | |
| Record name | 3,3,3-Trifluoroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17463-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-trifluoro-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


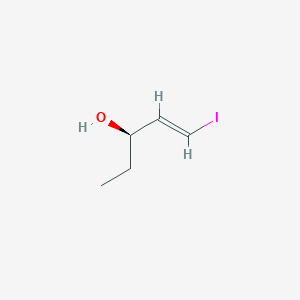
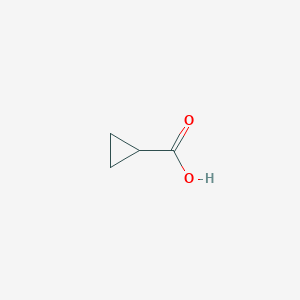
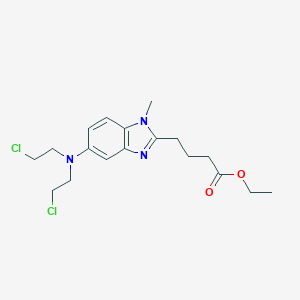
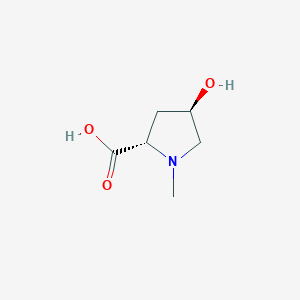
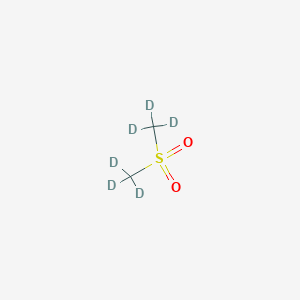
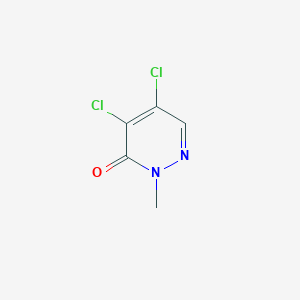
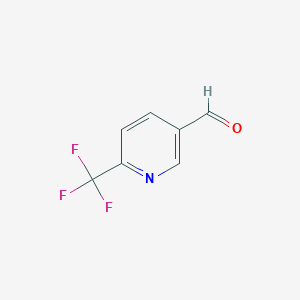
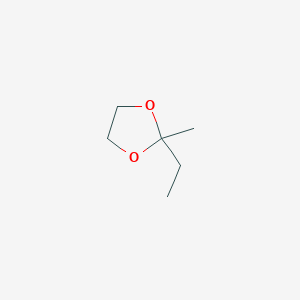
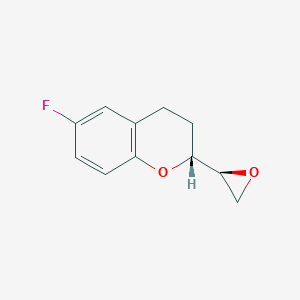
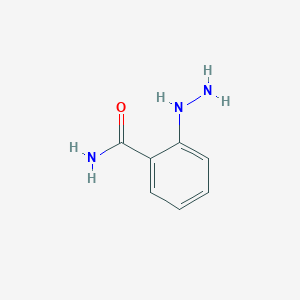
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
